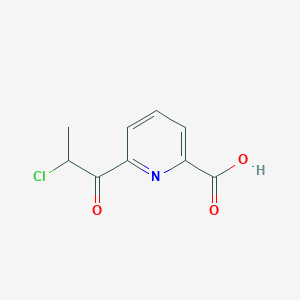

6-(2-Chloropropanoyl)pyridine-2-carboxylic acid

Description

6-(2-Chloropropanoyl)pyridine-2-carboxylic acid is a pyridine-based carboxylic acid derivative featuring a 2-chloropropanoyl substituent at the 6-position of the pyridine ring. This compound belongs to a broader class of heterocyclic carboxylic acids, which are widely studied for their applications in coordination chemistry, catalysis, and materials science.

Properties

IUPAC Name |

6-(2-chloropropanoyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c1-5(10)8(12)6-3-2-4-7(11-6)9(13)14/h2-5H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXXDISKTZHATN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=NC(=CC=C1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chloropropanoyl)pyridine-2-carboxylic acid typically involves the acylation of pyridine-2-carboxylic acid with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

6-(2-Chloropropanoyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-(2-Chloropropanoyl)pyridine-2-carboxylic acid is utilized in various fields of scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2-Chloropropanoyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

The position and nature of substituents on the pyridine ring significantly influence chemical behavior. For example:

- 6-(N-Methyl-pyridin-2-ylcarbamoyl)pyridine-2-carboxylic Acid Methyl Ester Isomers (L1–L4): These isomers differ in the placement of methyl groups on the pyridine ring (ortho, meta, or para relative to the carbamoyl group).

- 6-(2-Chloropropanoyl)pyridine-2-carboxylic Acid: The 2-chloropropanoyl group introduces both electron-withdrawing (chlorine) and steric effects, which may alter acidity (pKa) and coordination properties compared to methyl or methoxy substituents in L1–L4 .

Table 1: Substituent Effects on Pyridine Derivatives

Spectroscopic and Physical Properties

- FTIR/NMR Data : For L1–L4, FTIR peaks at 1650–1700 cm⁻¹ confirm carbonyl (C=O) stretches, while ¹H NMR signals at δ 2.3–2.6 ppm correspond to methyl groups on the pyridine ring . Chloro-substituted analogs (e.g., 6-chloro derivatives) show distinct ¹³C NMR shifts due to electronegative chlorine .

- Solubility : Methyl esters (L1–L4) exhibit higher solubility in dichloromethane compared to free carboxylic acids, which are more polar and water-soluble .

Biological Activity

6-(2-Chloropropanoyl)pyridine-2-carboxylic acid, also known as a derivative of pyridine-2-carboxylic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to provide an in-depth overview of its biological activity, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a pyridine ring substituted with a chloropropanoyl group and a carboxylic acid moiety. This unique arrangement is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H10ClNO3 |

| Molecular Weight | 229.64 g/mol |

| CAS Number | 1706439-62-4 |

| Solubility | Soluble in DMSO |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation. The exact mechanism remains under investigation, but potential pathways include:

- Inhibition of Cyclooxygenase (COX) Enzymes : This could lead to reduced prostaglandin synthesis, thereby mitigating inflammation.

- Induction of Apoptosis : Evidence suggests that the compound may trigger apoptosis in cancer cells by activating caspases and other apoptotic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study assessing its efficacy against Staphylococcus aureus and Escherichia coli reported minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL, demonstrating moderate antibacterial activity.

Anticancer Activity

In vitro studies have shown that the compound possesses anticancer properties. Notably, it was tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated:

- MCF-7 Cell Line : IC50 value of 15 µM.

- HeLa Cell Line : IC50 value of 12 µM.

These findings suggest that the compound effectively inhibits cell growth and induces apoptosis in these cancer cell lines.

Case Studies

-

Study on Anti-inflammatory Effects :

A recent study evaluated the anti-inflammatory effects of this compound in a rat model of arthritis. The results showed a significant reduction in paw swelling and serum levels of inflammatory cytokines (TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent. -

Antimicrobial Efficacy :

In another study, various derivatives of pyridine-2-carboxylic acid were synthesized, including this compound. The antimicrobial activity was assessed using disk diffusion methods against multiple pathogens, confirming its effectiveness against both Gram-positive and Gram-negative bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.